Latrepirdine

Receptor pharmacology 5-HT6 antagonism Alzheimer's disease

Researchers face fragmented mechanisms when studying neuroprotection: single-target agents fail to replicate latrepirdine's multimodal profile. This γ-carboline delivers concurrent H1/5-HT6 antagonism, NMDA modulation, and mitochondrial mPTP stabilization. - **Key metrics:** H1 Ki 3-5 nM; 5-HT6 Ki 16-70 nM; AMPK activation at 0.1 nM. - **Research use:** mPTP opening assays (10 µM doubles CRC), behavioral 5-HT6 probing, CYP2D6 polymorphic metabolism studies. - **Supply:** Available in research-grade purity. Verify polymorph Form E for reproducibility.

Molecular Formula C21H25N3
Molecular Weight 319.4 g/mol
CAS No. 3613-73-8
Cat. No. B1663025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatrepirdine
CAS3613-73-8
Synonymsdimebolin
dimebon
dimebone
latrepirdine
PF 01913539
PF 1913539
PF-01913539
PF-1913539
PF01913539
PF1913539
Molecular FormulaC21H25N3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C
InChIInChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3
InChIKeyJNODQFNWMXFMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Latrepirdine Procurement Guide: Comparative Pharmacology


Latrepirdine (dimebon, CAS 3613-73-8) is a small-molecule γ-carboline derivative with a polypharmacological profile, originally approved in Russia as a non-selective antihistamine and subsequently repurposed for investigation in Alzheimer's disease (AD) and Huntington's disease (HD) [1][2]. The compound exhibits antagonist activity at histamine H1 receptors (Ki ≈ 3–5 nM), serotonin 5-HT6 receptors (Ki ≈ 16–70 nM), α-adrenergic receptors, and demonstrates low-affinity NMDA receptor antagonism alongside mitochondrial permeability transition pore (mPTP) modulation [3]. Despite mixed phase III clinical outcomes, latrepirdine remains a critical research tool for studying multimodal neuroprotective mechanisms, autophagy induction, AMPK activation, and mitochondrial stabilization pathways [4].

1
Polypharmacology probe: H1, 5-HT6, α-adrenergic, NMDA receptor engagement
2
Mitochondrial permeability transition pore (mPTP) modulation studies
3
AMPK pathway activation and neuronal metabolism research context
4
Neurodegenerative disease model endpoint review (non-cholinergic, non-glutamatergic)

Why Latrepirdine Cannot Be Substituted


Latrepirdine's polypharmacology—simultaneously engaging histamine H1, serotonin 5-HT6, α-adrenergic receptors, NMDA receptors, and mitochondrial targets—creates a mechanistic fingerprint that is not replicated by any single-class comparator [1]. Direct electrophysiological studies demonstrate that latrepirdine and memantine (a prototypical NMDA antagonist) produce divergent effects on AMPA and NMDA receptor subtypes in rat cerebral neurons, with latrepirdine potentiating AMPA receptor activity at low concentrations while memantine does not [2]. Moreover, latrepirdine's activation of AMPK at subnanomolar concentrations (0.1 nM) and its unique effects on mitochondrial calcium retention capacity are absent in acetylcholinesterase inhibitors (donepezil, tacrine) and other 5-HT6 antagonists [3]. Procurement of a generic antihistamine, NMDA antagonist, or cholinesterase inhibitor cannot substitute for latrepirdine in studies requiring this specific polypharmacological tool compound.

Latrepirdine Profile
Comparator Limitation
5-HT6 / H1 / NMDA / mPTP polypharmacology
Memantine and donepezil lack 5-HT6 affinity and mitochondrial calcium retention effects
AMPA receptor potentiation at low concentrations
Memantine does not potentiate AMPA currents; divergent subunit modulation
AMPK activation at research-relevant concentrations
Cholinesterase inhibitors and selective 5-HT6 antagonists lack this mechanism

Latrepirdine Differentiation Evidence


5-HT6 Receptor Antagonism Specificity

Latrepirdine demonstrates high-affinity binding to serotonin 5-HT6 receptors (Ki ≈ 16–70 nM), a target implicated in cognitive enhancement . In contrast, memantine (NMDA antagonist) and donepezil (acetylcholinesterase inhibitor) lack measurable 5-HT6 affinity [1]. This differential receptor engagement is critical for studies investigating 5-HT6-mediated cognitive pathways.

5-HT6 Antagonism
Cross-study comparable
Latrepirdine Ki ≈ 16–70 nM. Memantine and donepezil: no measurable 5-HT6 affinity.
Supports 5-HT6 pathway study fit; distinct from comparator tools.
Radioligand binding, recombinant human receptors.
Receptor pharmacology 5-HT6 antagonism Alzheimer's disease CNS drug discovery

Mitochondrial Calcium Retention

Latrepirdine significantly increases the calcium retention capacity (CRC) of isolated mitochondria, a measure of resistance to permeability transition pore opening [1]. At 10 µM, latrepirdine approximately doubled CRC compared to untreated control mitochondria, whereas the classical mPTP inhibitor cyclosporin A produced a 3- to 4-fold increase [1]. Memantine does not exhibit this mitochondrial calcium retention effect [2].

Mitochondrial Ca²⁺ Retention
Head-to-head
Latrepirdine ~2-fold CRC increase at 10 µM. Cyclosporin A 3–4×; memantine no significant effect.
Mitochondrial stabilization endpoint context; mPTP modulation unique among AD research compounds.
Isolated mouse liver mitochondria, calcium retention capacity assay.
Mitochondrial function Neuroprotection Calcium handling mPTP modulation

AMPK Activation Potency

Latrepirdine potently activates AMP-activated protein kinase (AMPK) in primary neurons at a concentration of 0.1 nM [1]. This activation increases intracellular ATP levels and glucose transporter 3 (GLUT3) translocation to the plasma membrane. Memantine, donepezil, and tacrine do not share this mechanism at comparable concentrations [2].

AMPK Activation
Cross-study comparable
0.1 nM AMPK phosphorylation in primary neurons. Memantine, donepezil, tacrine: mechanism absent.
AMPK pathway study context; metabolic regulation research fit.
Primary mouse cortical neurons, Western blot.
AMPK activation Energy metabolism Neuroprotection Neuronal excitability

Polymorph-Dependent Bioavailability

Latrepirdine exists in six crystalline polymorphic forms (A–F) with significantly different pharmacokinetic profiles [1]. In male Sprague-Dawley rats receiving 10 mg/kg oral latrepirdine daily for 7 days, polymorph E demonstrated the highest area under the curve (AUC) in both blood and brain tissue, with the latent period in passive avoidance testing not differing from control animals, indicating superior cognitive-enhancing efficacy [1]. Other polymorphs showed lower bioavailability and inferior behavioral outcomes.

Polymorph Bioavailability
Head-to-head
Polymorph E: highest brain/blood AUC among forms A–F; comparable cognitive latency to control.
Polymorph identity critical for exposure-model review and reproducible in vivo endpoints.
Rat 10 mg/kg oral, 7 days; scopolamine model.
Polymorphism Bioavailability Formulation science Pharmacokinetics

CYP2D6 Polymorphism and Bioavailability Route

Oral latrepirdine exhibits substantial inter-individual variability in exposure due to CYP2D6 polymorphism: poor metabolizers (PMs) have 11-fold higher Cmax and 20-fold higher total exposure (AUC) compared to extensive metabolizers (EMs) [1]. Transdermal administration reduces this disparity to 1.9-fold (Cmax) and 2.7-fold (AUC) differences between PMs and EMs, while increasing total exposure by approximately 11-fold in EMs and 1.5-fold in PMs relative to oral dosing [1]. This route-dependent differentiation is not observed with memantine or donepezil, which have different metabolic pathways.

CYP2D6 Variability
Direct comparison
Oral PM/EM Cmax ratio 11, AUC ratio 20. Transdermal reduced to 1.9 and 2.7, respectively.
CYP2D6 exposure-model context; formulation route may shift variability.
Single-dose, 8.14 mg oral vs 5 mg transdermal free base.
Pharmacokinetics CYP2D6 polymorphism Transdermal delivery Bioavailability

Behavioral vs. Cognitive Efficacy

Meta-analysis of randomized controlled trials (7 trials, n=1697) indicates that latrepirdine does not significantly improve global cognition (ADAS-Cog: MD -1.49, 95% CI -3.47 to 0.49, P=0.14; MMSE: MD 0.59, 95% CI -0.94 to 2.11, P=0.45) or function (ADCS-ADL: MD 1.00, 95% CI -1.15 to 3.15, P=0.36) in mild-to-moderate AD [1]. However, latrepirdine demonstrated a small but significant benefit on neuropsychiatric symptoms (NPI: MD -1.77, 95% CI -3.09 to -0.45, P=0.009) at 26–52 weeks [1]. In contrast, memantine shows significant cognitive benefit (SMD ~0.25–0.30) in moderate-to-severe AD, and donepezil shows consistent cognitive improvement (ADAS-Cog MD ~ -2.5 to -3.0) in mild-to-moderate AD [2].

Clinical Endpoint Profile
Meta-analysis
ADAS-Cog non-significant (MD -1.49, P=0.14). NPI small significant benefit (MD -1.77, P=0.009). Memantine/donepezil: significant cognitive improvement.
Behavioral endpoint research context; not a cognitive positive control.
7 RCTs, n=1697, mild-to-moderate AD, 26-52 weeks.
Clinical trial Alzheimer's disease Neuropsychiatric symptoms Meta-analysis

Latrepirdine Research Applications


mPTP and Calcium Handling Studies

Utilize latrepirdine as a research tool to investigate mitochondrial stabilization mechanisms, specifically in assays measuring calcium retention capacity and permeability transition pore opening threshold. Latrepirdine increases CRC approximately 2-fold at 10 µM, providing a benchmark for evaluating novel mPTP modulators [1]. Unlike cyclosporin A, latrepirdine combines this mitochondrial effect with polypharmacological receptor activity, making it uniquely suited for studies exploring the intersection of mitochondrial and receptor-mediated neuroprotection. For reproducible results, verify the polymorphic form (Form E recommended) and consider transdermal administration in vivo to mitigate CYP2D6 variability [2][3].

5-HT6 Receptor-Mediated Behavioral Pharmacology

Deploy latrepirdine as a 5-HT6 receptor antagonist probe (Ki ≈ 16–70 nM) in behavioral pharmacology studies focused on cognition and neuropsychiatric symptoms. Given that memantine and donepezil lack 5-HT6 affinity, latrepirdine is the appropriate tool for dissecting 5-HT6 contributions to learning, memory, and mood in rodent models [4]. Pair with selective 5-HT6 agonists or knockout models to validate target engagement. Note that latrepirdine's modest clinical effect on NPI scores (MD -1.77, P=0.009) supports its relevance for behavioral endpoint studies [5].

AMPK-Dependent Neuronal Metabolism

Employ latrepirdine at subnanomolar concentrations (0.1 nM) to activate AMPK in primary neuronal cultures, increasing intracellular ATP and GLUT3 translocation [6]. This application is uniquely suited for investigations of metabolic regulation in neurodegeneration, synaptic plasticity, and seizure models. Combine with AMPK inhibitors (e.g., Compound C) or genetic silencing of AMPKα, LKB1, or CaMKKβ to confirm mechanism specificity. Latrepirdine is currently the only compound in the AD research space with demonstrated potent AMPK activation at subnanomolar concentrations [6].

CYP2D6 Pharmacogenomics and Formulation

Use latrepirdine as a model substrate for studying CYP2D6 polymorphic metabolism and its mitigation via alternative drug delivery routes. The stark difference in oral exposure between EMs and PMs (11-fold Cmax; 20-fold AUC) makes latrepirdine an ideal probe for pharmacogenomic studies and formulation optimization [3]. Evaluate transdermal or other non-oral formulations to reduce inter-subject variability (Cmax PM/EM ratio reduced to 1.9; AUC ratio to 2.7). This scenario is particularly relevant for preclinical development programs seeking to minimize polymorphic metabolism liabilities [3].

Application
Selection Property
Validation Focus
mPTP / mitochondrial stabilization studies
Mitochondrial calcium retention capacity; polypharmacological profile
mPTP opening threshold assays, polymorph verification (Form E context)
5-HT6 receptor-mediated behavioral pharmacology
5-HT6 receptor binding affinity (research context)
Behavioral pharmacology endpoint models, target engagement validation
AMPK-dependent neuronal metabolism
AMPK activation at research-relevant concentrations
Metabolic regulation endpoints, GLUT3 translocation assays
CYP2D6 pharmacogenomics / formulation
CYP2D6 polymorphic metabolism profile
Exposure-model variability, transdermal formulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latrepirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.